N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESADKHWXCONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Candida albicans . The incorporation of the benzylsulfanyl group may enhance this activity by improving the compound's ability to penetrate microbial membranes.
- Anticancer Properties :
- Neuroprotective Effects :
Materials Science Applications
-
Fluorescent Probes :
- Due to their unique spectroscopic properties, thiadiazole derivatives are being explored as fluorescent probes in biological imaging and sensing applications. Their ability to exhibit fluorescence under specific conditions allows for their use in tracking biological processes at the molecular level .
- Polymer Chemistry :
Analytical Applications
- Spectroscopic Analysis :
- Chromatographic Techniques :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or exert anti-inflammatory effects by modulating cytokine production .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Synthetic Efficiency: Benzylthio-substituted derivatives (e.g., 5h in ) exhibit higher yields (88%) compared to methylthio (5f: 79%) or ethylthio (5g: 78%) analogs, suggesting steric or electronic benefits of benzyl groups in synthesis .
- Melting Points: Substituted phenoxy groups (e.g., 2-isopropyl-5-methylphenoxy in 5h) result in lower melting points (133–135°C) compared to trifluoromethylphenyl derivatives (269.5–271°C in 5l), likely due to reduced crystallinity from bulkier substituents .
Antimicrobial Activity:
Anticancer Potential:
- Derivatives like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide () were evaluated as tyrosine kinase inhibitors, with cytotoxicity against cancer cell lines . The target compound’s thiophene group may enhance π-π interactions in kinase binding, similar to methoxyphenyl analogs.
Enzyme Inhibition:
- Carbonic anhydrase inhibitors (e.g., acetazolamide in ) share the 1,3,4-thiadiazole scaffold, but sulfonamide groups are critical for activity. The target compound’s acetamide group may limit enzyme binding compared to sulfonamide derivatives .
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): Chlorobenzylthio substituents (e.g., 5j in ) slightly increase melting points (138–140°C vs. 133–135°C for 5h), possibly due to enhanced dipole interactions .
- Aromatic vs. Aliphatic Substituents: Benzylthio groups (e.g., 5h, 6b) improve synthetic yields and may enhance lipophilicity, aiding membrane penetration in antimicrobial contexts .
Biological Activity
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₉N₃S₂
- Molar Mass : 223.32 g/mol
- Melting Point : 157.0 to 161.0 °C
- Density : 1.39 g/cm³ (predicted)
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes key findings regarding its antibacterial efficacy:
| Microorganism | Concentration (μg/mL) | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Xanthomonas oryzae pv. oryzae | 100 | 30 | |
| Staphylococcus aureus | - | High | |
| Escherichia coli | - | Moderate |
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown comparable or superior effects to established antibiotics like norfloxacin and ciprofloxacin against Staphylococcus species .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's cytotoxicity was assessed against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results are summarized in the following table:
These findings indicate that this compound possesses notable cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives reveals that modifications to the benzyl unit and the sulfur-containing linker significantly influence biological activity. For instance:
Q & A
Q. What established synthetic routes are available for synthesizing N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol using benzylsulfanyl groups, followed by coupling with 2-(thiophen-2-yl)acetic acid derivatives.
- Purification : Column chromatography or recrystallization is employed to isolate the final compound.
Key characterization methods include 1H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity . Variations in alkylating reagents (e.g., benzyl bromide derivatives) allow for library diversification .
Q. How is the compound structurally characterized in academic research?
Structural elucidation relies on:
- Spectroscopy : 1H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 6.8–7.1 ppm for thiophene protons) and IR (C=O stretch ~1680 cm⁻¹, C-S stretch ~650 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as demonstrated for analogous thiadiazole derivatives (e.g., C-S bond lengths ≈ 1.72 Å) .
- TLC : Monitors reaction progress and purity (Rf values vary with solvent systems like ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
A methodological approach includes:
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction .
- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .
- CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates .
Q. What strategies are effective for optimizing bioactivity through structural modifications?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzylsulfanyl moiety to enhance electrophilic interactions with biological targets .
- Heterocycle replacement : Replace thiophene with furan or pyridine rings to modulate lipophilicity (logP) and solubility .
- SAR studies : Compare IC50 values in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) to identify critical pharmacophores .
Q. How can contradictions in reported biological activity data be resolved?
- Replication under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and assay temperature (e.g., 37°C for cytotoxicity studies) .
- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
